molecular formula C22H19ClN4O2 B2623573 (E)-3-(3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide CAS No. 956046-73-4

(E)-3-(3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide

Cat. No.: B2623573
CAS No.: 956046-73-4
M. Wt: 406.87
InChI Key: JEMICCVZOHPRTR-FMIVXFBMSA-N
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Description

This compound features a pyrazole core substituted with a 4-chlorophenyl group and a 2-cyanoethyl moiety. The acrylamide linker connects the pyrazole to a 2-methoxyphenyl group, creating a planar structure conducive to π-π stacking and hydrogen bonding.

Properties

IUPAC Name

(E)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-29-20-6-3-2-5-19(20)25-21(28)12-9-17-15-27(14-4-13-24)26-22(17)16-7-10-18(23)11-8-16/h2-3,5-12,15H,4,14H2,1H3,(H,25,28)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMICCVZOHPRTR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide is a pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its antifungal, antibacterial, and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl and 2-cyanoethyl derivatives with appropriate pyrazole precursors. The synthetic route often employs various reagents and conditions to ensure high yield and purity.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal activity. For instance, compounds derived from similar structures have shown effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and function .

CompoundFungal Strain TestedActivity Level
Compound ACandida albicansStrong
Compound BAspergillus nigerModerate
This compoundTBDTBD

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies indicate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is attributed to the inhibition of bacterial growth and replication, potentially through interference with metabolic pathways.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Other StrainsVariable

Enzyme Inhibition

In addition to its antimicrobial properties, the compound has been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's.

  • Acetylcholinesterase Inhibition : The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibition compared to standard inhibitors.

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes and receptors involved in pathogenic processes.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Antifungal Efficacy : A study involving a series of pyrazole derivatives indicated that modifications in substituents significantly impacted antifungal potency, with certain derivatives outperforming established antifungal agents.
  • Antibacterial Screening : In a comparative analysis, this compound exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features and Substituent Analysis

The compound’s uniqueness arises from the combination of 4-chlorophenyl, 2-cyanoethyl, and 2-methoxyphenyl groups. Below is a comparative analysis with similar molecules:

Table 1: Structural Comparison of Acrylamide/Pyrazole Derivatives
Compound Name/ID Core Structure Key Substituents Functional Implications
Target Compound Pyrazole-acrylamide 4-Chlorophenyl, 2-cyanoethyl (pyrazole); 2-methoxyphenyl (acrylamide) Enhanced hydrophobicity (Cl); hydrogen bonding (methoxy); dipole interactions (cyano)
(2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide Pyrazole-acrylamide 2,4-Dichlorophenyl, cyano (acrylamide) Higher lipophilicity (di-Cl); potential steric hindrance from dimethyl groups
(E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide Pyrazole-acrylamide 4-Methoxy-3-nitrophenyl (pyrazole); allyl (acrylamide) Electron-deficient nitro group may increase reactivity; allyl group improves solubility
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazole-acetamide 3,4-Dichlorophenyl (acetamide); dimethylpyrazole Reduced planarity (acetamide vs. acrylamide); steric effects from methyl groups
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) Bis-acrylamide 4-Chlorophenyl, 4-hydroxy-3-methoxyphenyl; propyl Hydroxy group introduces H-bonding; propyl chain may enhance membrane permeability

Electronic and Conformational Differences

  • Chlorophenyl vs.
  • Methoxy Positioning : The 2-methoxyphenyl group in the target may engage in edge-to-face π-π interactions, unlike the 4-hydroxy-3-methoxyphenyl in compound 3312 (), which offers additional H-bonding .
  • Cyano Placement: The 2-cyanoethyl substituent on the pyrazole (target) contrasts with cyano groups on acrylamide backbones (), altering dipole alignment and steric bulk .

Quantitative Similarity Assessment

Using Tanimoto coefficients (), the target’s structural similarity to ’s compound is estimated to be high (>0.7) due to shared pyrazole-acrylamide and chlorophenyl groups. In contrast, similarity to ’s nitro-substituted analog would be lower (<0.5) due to divergent substituents .

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